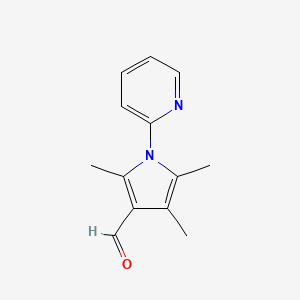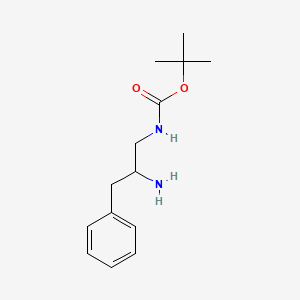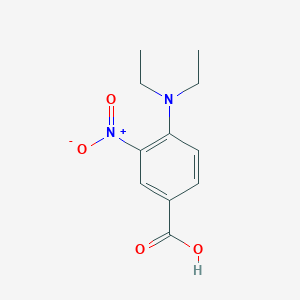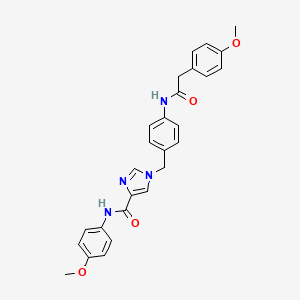
2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde (TPPC) is a chemical compound that has been used in scientific research for its unique properties. TPPC is a pyrrole derivative that has been synthesized using various methods.
Scientific Research Applications
Chemical Synthesis and Reactivity
Organometallic Derivatives and Reactions : The study by Pattison and Wade (1968) demonstrates the reactivity of pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements, leading to the formation of oximates. This research highlights the potential of similar pyrrolyl compounds in synthesizing novel organometallic complexes with unique properties (Pattison & Wade, 1968).
Synthesis of Metallated Compounds : Denat, Gaspard-Iloughmane, and Dubac (1992) discuss the regiospecific synthesis of group 14 5-metallated pyrrole-2-carbaldehydes, showcasing the synthetic versatility of pyrrolyl compounds in accessing metallated derivatives for applications in materials science and catalysis (Denat, Gaspard-Iloughmane, & Dubac, 1992).
Catalysis and Synthetic Applications
- Heterogeneous Nanocatalysis : Maleki (2014) describes the use of a superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid catalyst for the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines. This study exemplifies the role of related pyrrolyl compounds in facilitating efficient catalytic processes for the synthesis of complex heterocyclic structures (Maleki, 2014).
Ligand Chemistry and Coordination Compounds
- Complexation with Metal Ions : Hakimi et al. (2013) explored the complexation of 2-pyridinecarbaldehyde derivatives with cadmium(II), resulting in tetradentate ligand complexes. Such studies provide insights into the use of pyrrolyl and pyridinyl aldehydes in forming coordination compounds that could have implications in materials chemistry, sensing, and catalysis (Hakimi et al., 2013).
Photophysical Properties
- Fluorescence Studies : The investigation by Patil et al. (2010) into the photophysical properties of heterocyclic orthoaminoaldehydes reveals the influence of substituents on the absorption and emission characteristics. Research on related pyrrolyl compounds could extend to their use in the design of fluorescent materials and sensors (Patil et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2,4,5-trimethyl-1-pyridin-2-ylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-10(2)15(11(3)12(9)8-16)13-6-4-5-7-14-13/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTYMGFUXBQVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C=O)C)C2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2712512.png)

![4-{[4-(Tert-butyl)benzyl]oxy}chromane](/img/structure/B2712515.png)
![2-(3-chlorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2712516.png)



